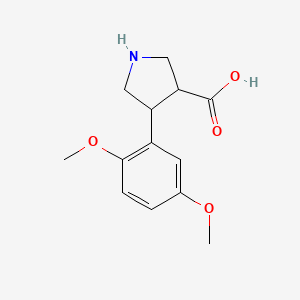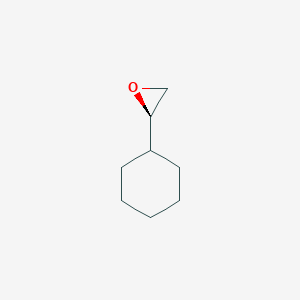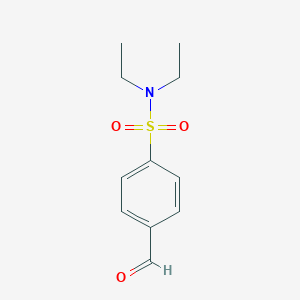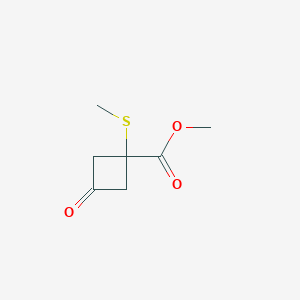
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylate group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methyl thiol in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylate, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(methylsulfanyl)-3-oxocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Methyl 1-(methylsulfanyl)-3-oxocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl 1-(methylsulfanyl)-3-oxocycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.
Uniqueness
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it an interesting subject for further research and application development.
Propiedades
Fórmula molecular |
C7H10O3S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
methyl 1-methylsulfanyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O3S/c1-10-6(9)7(11-2)3-5(8)4-7/h3-4H2,1-2H3 |
Clave InChI |
GZRVBPJCJAMVKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(=O)C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
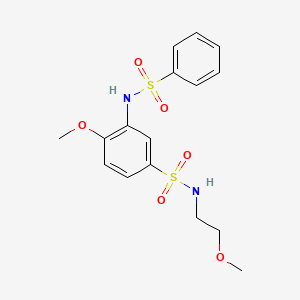
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

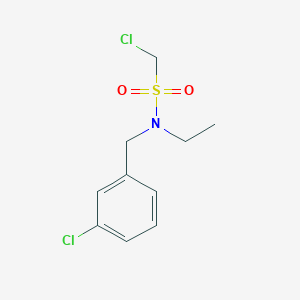

![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
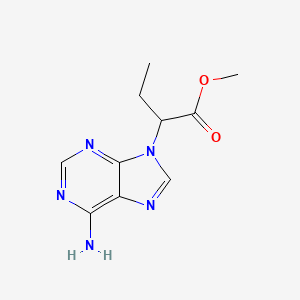
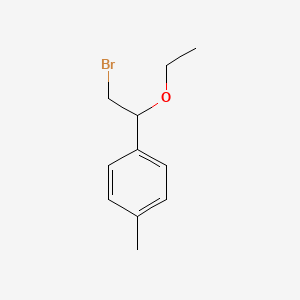
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)

